REACTION_SMILES
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[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:6][S:7]([OH:8])(=[O:9])=[O:10].[Cl:11][c:12]1[c:13]([CH:19]([CH2:20][OH:21])[CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26]2)[cH:14][cH:15][c:16]([Cl:18])[cH:17]1.[nH:1]1[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([CH2:20][CH:19]([c:13]2[c:12]([Cl:11])[cH:17][c:16]([Cl:18])[cH:15][cH:14]2)[CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(c1ccc(Cl)cc1Cl)C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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Clc1ccc(C(Cn2ccnc2)C2CCCC2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |